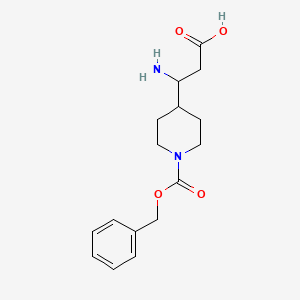

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Vue d'ensemble

Description

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is a complex organic molecule primarily investigated in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique piperidine ring structure, functionalized with an amino group and a benzyloxycarbonyl-protected nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid typically begins with commercially available piperidine derivatives. Through a series of protection, substitution, and deprotection reactions, the final product is obtained. One common method involves the protection of piperidine's nitrogen using a benzyloxycarbonyl group, followed by introduction of the propanoic acid moiety.

Industrial Production Methods: Industrial synthesis scales up these reactions using optimized conditions, including specific catalysts, temperature controls, and solvent systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid participates in various chemical reactions:

Oxidation and Reduction: This compound can undergo redox reactions, although the presence of protecting groups may influence the specific pathways and products formed.

Substitution Reactions: Substitution reactions often occur at the amino and benzyloxycarbonyl groups under appropriate conditions.

Hydrolysis: Deprotection reactions involving hydrolysis can remove the benzyloxycarbonyl group to free the amino group.

Common Reagents and Conditions: Typical reagents include acids or bases for hydrolysis, hydrogenation catalysts for reduction, and electrophiles/nucleophiles for substitution reactions.

Major Products Formed: Depending on the reaction conditions, products range from deprotected amino acids to modified piperidine derivatives.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that derivatives of 3-amino acids, including this compound, exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems, particularly in conditions such as neurodegenerative diseases . Studies suggest that compounds with similar structures can enhance synaptic plasticity and may have implications for treating disorders like Alzheimer's disease.

Antidepressant Potential

The piperidine moiety in this compound is known for its role in antidepressant activity. Compounds that interact with serotonin and norepinephrine reuptake mechanisms show promise in alleviating symptoms of depression. Preliminary studies indicate that 3-amino derivatives may enhance mood and cognitive function through these pathways .

Anticancer Properties

There is emerging evidence that compounds structurally related to 3-amino acids possess anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression . Specific studies are needed to evaluate the efficacy of 3-amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid against various cancer cell lines.

Drug Development

The unique structure of this compound positions it as a candidate for drug development. Its ability to cross the blood-brain barrier makes it particularly appealing for neurological applications. Ongoing research aims to optimize its pharmacokinetic properties to enhance bioavailability and reduce side effects .

Research Tool

In laboratory settings, this compound serves as a valuable tool for studying amino acid metabolism and neurotransmitter dynamics. Its analogs are often used in research to elucidate mechanisms underlying various physiological processes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated enhanced neuronal survival in models of oxidative stress when treated with similar amino acid derivatives. |

| Study B | Antidepressant Activity | Reported significant improvement in depressive behaviors in animal models after administration of piperidine-based compounds. |

| Study C | Anticancer Activity | Found that analogs induced apoptosis in breast cancer cell lines, suggesting potential therapeutic pathways. |

Mécanisme D'action

The effects of 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid in biological systems are determined by its interaction with specific molecular targets. The compound's structure allows it to bind selectively to enzymes or receptors, potentially inhibiting or modifying their activity. This can lead to alterations in metabolic pathways or signaling processes.

Comparaison Avec Des Composés Similaires

Comparing 3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid with its analogs:

3-Amino-3-((benzyloxycarbonyl)piperidin-4-yl)propanoic acid: The presence or absence of certain functional groups affects solubility and reactivity.

3-Amino-3-(1-carbonyl)piperidin-4-yl)propanoic acid: Variations in protecting groups lead to different stability and reaction profiles.

Similar Compounds: Other structurally related compounds include amino acid derivatives of piperidine and benzyloxycarbonyl-protected amines, each with unique properties based on their specific substituents.

Activité Biologique

3-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is a complex organic compound with the molecular formula C₁₆H₂₂N₂O₄. It features a piperidine ring and is characterized by its amino acid structure, which makes it significant in medicinal chemistry and pharmaceutical research. The compound's unique structural properties influence its biological activity and interactions with various biological targets.

- Molecular Weight: Approximately 290.36 g/mol

- CAS Number: 773123-81-2

- IUPAC Name: 3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid

- InChI Key: SDBKDWHCORUOFM-UHFFFAOYSA-N

Structure

The compound contains:

- A piperidine ring substituted with a benzyloxycarbonyl group.

- An amino group that contributes to its potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. This interaction may lead to:

- Inhibition of Enzyme Activity: The compound can inhibit certain enzymes, potentially altering metabolic pathways.

- Modulation of Receptor Activity: It may bind to receptors, influencing signaling pathways critical for various physiological processes.

Interaction Studies

Research has utilized various techniques to study the binding affinities and biological effects of this compound, including:

- Surface Plasmon Resonance (SPR): Used to measure binding interactions in real-time.

- Fluorescence Resonance Energy Transfer (FRET): Employed to study molecular interactions at close proximity.

Case Studies and Research Findings

-

Antimicrobial Activity:

- Similar compounds have demonstrated antibacterial properties, suggesting that this compound may exhibit similar effects against specific bacterial strains.

-

Neuropharmacological Effects:

- Studies indicate potential neuroprotective effects, possibly via modulation of neurotransmitter systems, which could be relevant for conditions such as neurodegenerative diseases.

-

Cancer Research:

- Preliminary findings suggest that the compound may have anti-cancer properties, inhibiting cell proliferation in certain cancer cell lines.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 | 1.00 |

| N-Cbz-4-Piperidinecarboxylic acid | 10314-98-4 | 0.97 |

| Ethyl N-Cbz-piperidineacetate | 80221-26-7 | 0.97 |

| 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | 138163-07-2 | 0.95 |

| 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid | 886362-65-8 | 0.95 |

These compounds share structural similarities that may correlate with their biological activities, providing insights into the potential applications of this compound.

Propriétés

IUPAC Name |

3-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c17-14(10-15(19)20)13-6-8-18(9-7-13)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,17H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBKDWHCORUOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CC(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655115 | |

| Record name | 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773123-81-2 | |

| Record name | 3-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.